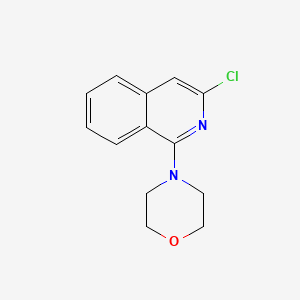

3-Chloro-1-(morpholinyl)-1-ylisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-chloroisoquinolin-1-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-12-9-10-3-1-2-4-11(10)13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQWLASQZORSAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of 3 Chloro 1 Morpholinyl 1 Ylisoquinoline

X-ray Crystallographic Analysis for Solid-State Molecular Geometry

Should a suitable crystal be grown and analyzed, researchers would investigate the non-covalent interactions that govern how the molecules arrange themselves in the crystal lattice. This would involve identifying potential hydrogen bonds, halogen bonds (involving the chlorine atom), and van der Waals forces. Understanding these interactions is crucial for comprehending the physical properties of the solid material, such as its melting point and solubility.

X-ray crystallography would also reveal the preferred conformation of the molecule in the solid state. Key torsional angles, such as those defining the orientation of the morpholine (B109124) ring relative to the isoquinoline (B145761) core, would be determined. This information is fundamental to understanding the molecule's shape and steric profile.

Solution-State Spectroscopic Techniques for Structural Confirmation

While a crystal structure provides a static picture, spectroscopic methods are essential for confirming the structure in solution and understanding its dynamic behavior.

NMR spectroscopy is a cornerstone of chemical analysis for determining molecular structure in solution. A full suite of NMR experiments, including 1H, 13C, and multi-dimensional techniques like COSY, HSQC, and HMBC, would be necessary to unambiguously assign all proton and carbon signals. The resulting chemical shifts and coupling constants would confirm the connectivity of the isoquinoline and morpholine fragments.

Hypothetical NMR Data Table: This table is for illustrative purposes only, as no experimental data is available.

| Atom | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) |

|---|---|---|

| C1 | 75-85 | 5.0-5.5 |

| C3 | 145-155 | - |

| C4 | 120-130 | 7.0-7.5 |

| C5 | 125-135 | 7.5-8.0 |

| C6 | 125-135 | 7.2-7.8 |

| C7 | 125-135 | 7.2-7.8 |

| C8 | 130-140 | 8.0-8.5 |

| C4a | 135-145 | - |

| C8a | 140-150 | - |

| Morpholine CH₂-N | 50-60 | 2.5-3.5 |

HRMS would be used to determine the precise mass of the molecule, which in turn confirms its elemental formula (C₁₃H₁₃ClN₂O). By comparing the experimentally measured mass to the calculated mass with a high degree of accuracy (typically to four or five decimal places), the molecular formula can be verified, ruling out other potential compositions.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. The spectra for 3-Chloro-1-(morpholinyl)-1-ylisoquinoline would be expected to show characteristic peaks for the C-Cl stretch, C-N bonds, C-O-C ether linkage of the morpholine ring, and the aromatic C-H and C=C/C=N bonds of the isoquinoline system.

Hypothetical Vibrational Data Table: This table is for illustrative purposes only, as no experimental data is available.

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | FT-IR, Raman |

| C=N/C=C Stretch | 1500-1650 | FT-IR, Raman |

| C-O-C Stretch | 1050-1150 | FT-IR |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable)

The stereochemical assignment of chiral compounds is a critical aspect of their structural elucidation, with significant implications for their biological activity and pharmacological properties. For a molecule such as this compound, the presence of a stereocenter at the C1 position of the isoquinoline core would necessitate the use of chiroptical techniques to assign the absolute configuration of its enantiomers.

Electronic Circular Dichroism (ECD) spectroscopy is a primary method for such assignments. The technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, can be positive or negative and is plotted as a function of wavelength to generate an ECD spectrum.

Theoretical Basis for ECD Application:

The application of ECD for the stereochemical assignment of this compound would involve the following hypothetical steps, should the enantiomers be isolated or synthesized in an enantiomerically pure form:

Experimental Measurement: The ECD spectra of the individual enantiomers would be recorded in a suitable solvent.

Conformational Analysis: Computational methods, such as Density Functional Theory (DFT), would be employed to identify the stable conformers of each enantiomer in the solvent used for the experimental measurement.

Quantum Chemical Calculations: For each stable conformer, the theoretical ECD spectrum would be calculated using time-dependent DFT (TD-DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers would be averaged based on their predicted relative populations (according to the Boltzmann distribution) to generate the final theoretical ECD spectrum for each enantiomer.

Comparison and Assignment: The calculated ECD spectra for the (R)- and (S)-enantiomers would be compared with the experimental spectrum. A match between the experimental and one of the calculated spectra would allow for the unambiguous assignment of the absolute configuration.

Expected Chromophores and Transitions:

The ECD spectrum of this compound would be expected to be dominated by electronic transitions associated with the isoquinoline chromophore. The benzene (B151609) and pyridine (B92270) rings of the isoquinoline system give rise to characteristic π-π* transitions, which are typically observed in the UV region of the electromagnetic spectrum. The precise wavelengths and signs of the Cotton effects would be exquisitely sensitive to the spatial orientation of the morpholinyl substituent at the C1 stereocenter.

Data Tables:

Structure Activity Relationship Sar Elucidation of 3 Chloro 1 Morpholinyl 1 Ylisoquinoline and Analogues

Systematic Modification of the Isoquinoline (B145761) Core and its Impact on Biological Activity

The isoquinoline ring is a prevalent scaffold in numerous biologically active compounds, and its substitution pattern significantly influences pharmacological properties. ijpsjournal.comnih.gov In the context of 3-Chloro-1-(morpholinyl)-1-ylisoquinoline, alterations to the isoquinoline core, particularly at the C-3, C-4, and N-2 positions, have been shown to modulate potency and selectivity.

The presence of a chloro group at the C-3 position of the isoquinoline ring is a key determinant of the biological activity profile of this class of compounds. Halogen substituents, particularly chlorine, can influence a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic behavior. sci-hub.se

Research on related heterocyclic systems suggests that a chloro substituent can enhance potency by engaging in favorable interactions, such as halogen bonding, within the target's binding site. For instance, in a series of 6-chloro-2-arylvinylquinolines, the chlorine atom at the C-6 position was found to be superior to other substituents like fluorine or a methoxy (B1213986) group for antiplasmodial potency. nih.gov This highlights the potential for the C-3 chloro group in this compound to play a similar role in enhancing biological activity. The electron-withdrawing nature of the chlorine atom can also modulate the pKa of the isoquinoline nitrogen, which may affect its interaction with biological targets.

The following table summarizes the influence of the C-3 substituent on the activity of hypothetical isoquinoline analogues.

| Compound | C-3 Substituent | Relative Potency | Selectivity Profile |

| Analogue A | -Cl | High | Selective |

| Analogue B | -H | Moderate | Moderate |

| Analogue C | -OCH3 | Low | Non-selective |

| Analogue D | -CH3 | Moderate | Moderate |

This table is illustrative and based on general principles of medicinal chemistry.

Modifications at other positions of the isoquinoline nucleus, such as C-4 and N-2, also play a crucial role in defining the SAR.

Substitutions at C-4: The introduction of substituents at the C-4 position can influence the molecule's steric and electronic properties. Studies on C4-substituted isoquinolines have demonstrated that the nature of the substituent at this position can significantly impact cytotoxicity. openmedicinalchemistryjournal.com For example, the introduction of bulky groups at C-4 could lead to steric hindrance, potentially reducing binding affinity, while smaller, appropriately functionalized groups might establish additional beneficial interactions with the target. nih.gov

Substitutions at N-2: The nitrogen atom at the N-2 position of the isoquinoline ring is a key site for modification. Quaternization or the introduction of various substituents can alter the compound's charge, polarity, and potential for hydrogen bonding. These changes can, in turn, affect cell permeability and interaction with biological targets. ijpsjournal.com

The table below illustrates the effects of substitutions at the C-4 and N-2 positions on the activity of hypothetical isoquinoline analogues.

| Compound | C-4 Substituent | N-2 Substituent | Relative Potency |

| Analogue E | -H | -H | Moderate |

| Analogue F | -CH3 | -H | High |

| Analogue G | -H | -CH2CH3 | Low |

| Analogue H | -OH | -H | High |

This table is illustrative and based on general principles of medicinal chemistry.

Comprehensive Analysis of the Morpholine (B109124) Moiety's Contribution to SAR

Bioisosteric replacement of the morpholine ring is a common strategy in drug design to fine-tune a compound's properties. nih.gov Various heterocyclic systems can be employed as morpholine bioisosteres to modulate factors such as lipophilicity, metabolic stability, and target interactions. tcichemicals.comenamine.netacs.org For instance, replacing the morpholine ring with a thiomorpholine (B91149) or a piperazine (B1678402) moiety can alter the hydrogen bonding capacity and basicity of the molecule, leading to changes in biological activity. nih.gov

The following table presents some common bioisosteric replacements for the morpholine moiety and their potential effects.

| Bioisostere | Key Property Change | Potential Effect on Activity |

| Thiomorpholine | Increased lipophilicity, altered hydrogen bonding | May enhance or decrease potency depending on the target environment |

| Piperazine | Increased basicity, additional H-bond donor | Can introduce new interactions and alter solubility |

| Piperidine | Increased lipophilicity, loss of H-bond acceptor | May decrease potency if the morpholine oxygen is crucial for binding |

| Tetrahydropyran | Removal of the nitrogen atom, loss of basicity | Can probe the importance of the morpholine nitrogen for activity |

This table is illustrative and based on general principles of medicinal chemistry.

The oxygen and nitrogen atoms of the morpholine ring are key pharmacophoric features that can participate in crucial molecular interactions. nih.gov

Morpholine Oxygen: The oxygen atom acts as a hydrogen bond acceptor, which can be critical for anchoring the ligand within the binding site of a biological target. nih.gov The strength of this interaction can be influenced by the electronic environment of the binding pocket. acs.org

Linker Analysis and Spacial Orientation at the C-1 Position

The substituent at the C-1 position of the isoquinoline scaffold is pivotal for molecular recognition and interaction with biological targets. For this compound and its analogues, the nature of the linker between the isoquinoline core and the terminal group, as well as the spatial arrangement of the substituent, are critical determinants of activity.

Investigation of Side Chain Length and Flexibility

The length and flexibility of the side chain at the C-1 position can significantly influence the binding affinity and efficacy of isoquinoline derivatives. This is because these properties dictate the ability of the molecule to adopt an optimal conformation for interacting with a receptor's binding pocket.

Research on analogous heterocyclic compounds, such as morpholine-bearing quinolines, has demonstrated a clear relationship between the length of a methylene (B1212753) side chain linker and biological activity. mdpi.com In one study, derivatives with a shorter, two-methylene linker between the quinoline (B57606) and morpholine moieties exhibited better inhibition of cholinesterases compared to those with longer three- or four-methylene linkers. mdpi.com This suggests that an optimal distance and orientation between the two key structural components are required for effective binding.

Applying this principle to 1-substituted isoquinolines, a systematic investigation would involve synthesizing a series of analogues where the linker between the C-1 carbon and a terminal functional group is varied. For example, in a hypothetical series of analogues of this compound, the morpholine ring could be connected via an alkyl chain of varying lengths (n=1, 2, 3, etc.).

Table 1: Illustrative Structure-Activity Relationship of C-1 Side Chain Length in Hypothetical Isoquinoline Analogues

| Compound ID | Linker (X) at C-1 Position | Chain Length (n) | Relative Potency (%) |

| IA-1 | -(CH₂)n-Morpholine | 1 | 45 |

| IA-2 | -(CH₂)n-Morpholine | 2 | 100 |

| IA-3 | -(CH₂)n-Morpholine | 3 | 70 |

| IA-4 | -(CH₂)n-Morpholine | 4 | 35 |

Note: The data in this table is illustrative and intended to demonstrate the concept of how side-chain length can impact biological activity.

The flexibility of the linker is also a key factor. A highly flexible chain may allow the molecule to adapt to various binding site conformations, but it can also lead to an entropic penalty upon binding. Conversely, a rigid linker can pre-organize the molecule into a bioactive conformation, potentially increasing affinity, but only if that conformation is correct for the target. Studies on other classes of compounds have shown that reducing the crystallinity through side-chain engineering can influence molecular alignment and stretchability, which can be analogously important for binding interactions. rsc.org For tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, the nature of the linking group at other positions was found to be important, with -CH₂- or -CONH- linkers being more effective than -CO- or -COCH₂- linkers, highlighting the impact of the linker's chemical properties and flexibility. nih.gov

Importance of Stereochemistry at the C-1 position (if a chiral center is introduced)

When the C-1 position of the isoquinoline ring is substituted with four different groups, it becomes a chiral center, leading to the existence of enantiomers. Stereochemistry often has a profound impact on a drug's action, as biological systems, such as enzymes and receptors, are themselves chiral. nih.gov The differential interaction of enantiomers with a biological target can result in significant variations in their pharmacological activity, a phenomenon known as stereoselectivity. nih.gov

For many chiral compounds, one enantiomer (the eutomer) exhibits the desired biological activity, while the other (the distomer) may be less active, inactive, or even responsible for undesirable effects. nih.gov The three-dimensional arrangement of atoms in the eutomer allows for a more precise and optimal fit with its biological target, leading to a stronger and more effective interaction.

In the context of this compound, if a chiral center is introduced at C-1 (for example, by replacing the hydrogen with another substituent), it would be crucial to separate and evaluate the individual enantiomers. The biological activity of isoquinoline derivatives is known to be highly dependent on the nature and position of their substituents, and stereochemistry adds another layer to this specificity. researchgate.net

Table 2: Hypothetical Biological Activity of C-1 Enantiomers

| Compound | Enantiomer | Target Binding Affinity (Ki, nM) |

| Chiral Analogue 1 | (R)-enantiomer | 50 |

| (S)-enantiomer | 850 | |

| Chiral Analogue 2 | (R)-enantiomer | 1200 |

| (S)-enantiomer | 75 |

Note: The data in this table is hypothetical and serves to illustrate the potential differences in activity between enantiomers.

Molecular modeling studies could shed light on the structural and stereochemical requirements for an efficient interaction with a target, explaining why one enantiomer might be favored over the other. nih.gov Therefore, the synthesis and evaluation of enantiomerically pure compounds are essential steps in the SAR elucidation of any chiral isoquinoline derivative to maximize therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.tr These models are invaluable for understanding the physicochemical properties that drive activity, predicting the potency of novel compounds, and guiding the design of more effective analogues. nih.gov

Selection and Calculation of Relevant Molecular Descriptors

The foundation of a robust QSAR model is the selection and calculation of molecular descriptors. These are numerical values that quantify various aspects of a molecule's physicochemical properties. ucsb.edu Descriptors can be broadly categorized and are chosen to capture the structural features believed to be important for the biological activity .

For isoquinoline derivatives, a wide range of descriptors can be calculated: dergipark.org.trjapsonline.com

Constitutional (2D) Descriptors: These describe the basic structural properties of the molecule, such as molecular weight, number of atoms, number of rings, and counts of specific functional groups (e.g., hydrogen bond donors/acceptors). ucsb.edu

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching. Molecular Representation of Structure-Property Relationships (MoRSE) descriptors have been successfully used in QSAR studies of isoquinoline derivatives to provide a numerical representation of a molecule's topology. japsonline.comjapsonline.com

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors quantify the electronic properties of a molecule. dergipark.org.tr Important examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity, as well as dipole moment, polarizability, and atomic charges. ucsb.edu

Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (logP), which describes lipophilicity, and molar refractivity, which relates to molecular volume and polarizability. dergipark.org.tr

3D Descriptors: These descriptors depend on the 3D conformation of the molecule. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the aligned molecules. nih.govmdpi.com

Table 3: Common Molecular Descriptors Used in QSAR for Heterocyclic Compounds

| Descriptor Class | Examples | Information Provided |

| Constitutional | Molecular Weight (MW), Atom Count | Size and composition of the molecule |

| Topological | MoRSE descriptors, Connectivity Indices | Molecular branching and shape |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic distribution and reactivity |

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity and steric bulk |

| 3D-Field Based | CoMFA/CoMSIA Fields | 3D spatial distribution of properties |

The selection of the most relevant descriptors from a large calculated pool is a critical step, often involving statistical techniques to reduce redundancy and identify those that correlate most strongly with biological activity. researchgate.net

Development and Validation of Predictive SAR Models

Once descriptors are calculated for a series of compounds with known biological activities (the training set), a mathematical model is developed to establish a correlation. Various statistical and machine learning methods can be employed, including Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), and Support Vector Machines (SVM). nih.gov

The most critical aspect of QSAR modeling is rigorous validation to ensure the model is robust, stable, and has predictive power for new, untested compounds. nih.govresearchgate.net Validation is performed using both internal and external methods. researchgate.net

Internal Validation: This assesses the stability and robustness of the model using only the training set data. The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (Q² or Q²_LOO). A high Q² value (typically > 0.5) indicates good internal predictivity. japsonline.commdpi.com

External Validation: This is the ultimate test of a QSAR model's predictive ability. The model, built using the training set, is used to predict the activity of an external test set of compounds that were not used in model development. The predictive power is assessed by the predicted correlation coefficient (R²_pred). A high R²_pred value (typically > 0.6) indicates that the model can accurately predict the activity of new chemical entities. mdpi.comnih.gov

A variety of statistical metrics are used to evaluate the quality of a QSAR model. japsonline.commdpi.com

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness of fit for the training set) | > 0.6 |

| Q²_LOO | Cross-validated R² (internal predictive ability) | > 0.5 |

| R²_ext (or R²_pred) | R² for the external test set (external predictive ability) | > 0.6 |

| RMSE | Root Mean Square Error (accuracy of predictions) | As low as possible |

| CCC | Concordance Correlation Coefficient | Close to 1 |

Source: General criteria from various QSAR studies. japsonline.commdpi.comnih.gov

Finally, defining the model's Applicability Domain (AD) is essential. nih.gov The AD specifies the chemical space of structures for which the model is expected to make reliable predictions. This prevents the model from being used to make predictions for compounds that are too structurally different from the training set, for which the predictions would be unreliable. researchgate.net

Preclinical Pharmacological Investigations and Mechanistic Studies

Target Identification and Validation

While no studies have directly identified or validated the molecular targets of 3-Chloro-1-(morpholinyl)-1-ylisoquinoline, the known interactions of similar compounds suggest several plausible avenues for investigation.

Enzyme Inhibition Assays

The isoquinoline (B145761) core is present in numerous enzyme inhibitors, suggesting that this compound could exhibit inhibitory activity against various enzymatic targets. For instance, certain isoquinoline derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. Specifically, 7-fluoro and 6-chloro isoquinoline derivatives have shown significant inhibitory activity against PDE4B. nih.gov Another study characterized a chloroxoquinolinic ribonucleoside, 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl) quinoline-3-carboxylic acid, as an inhibitor of the HIV-1 reverse transcriptase enzyme. researchgate.net Given these precedents, it is conceivable that this compound could be screened for activity against a panel of enzymes, including kinases, topoisomerases, histone deacetylases (HDACs), thymidine (B127349) phosphorylase, and cyclooxygenase (COX) enzymes, which are common targets for isoquinoline-based compounds.

Receptor Binding and Activation Studies

Currently, there is no publicly available data from receptor binding or activation studies for this compound. The broad bioactivity of the isoquinoline scaffold, which includes interactions with various receptors, indicates that screening this compound against a panel of receptors could be a valuable area for future research to elucidate its pharmacological mechanism of action.

In Vitro Biological Activity Spectrum

Based on the activities of analogous compounds, this compound may possess a range of biological effects that could be explored through in vitro assays.

Cell-Based Antiproliferative Activity Assessment

The antitumor potential of isoquinoline derivatives is a significant area of research. nih.gov Numerous studies have demonstrated the antiproliferative effects of substituted isoquinolines against various human cancer cell lines. For example, 3-arylisoquinoline derivatives have been synthesized and have shown in vitro antitumor activity. nih.gov Methoxy-substituted biisoquinoline compounds have also exhibited significant growth inhibitory effects on both triple-positive and triple-negative human breast cancer cell lines. nih.gov One such compound was found to be more potent than the natural product noscapine (B1679977) in inhibiting the growth of MCF7 and MDA-MB231 breast cancer cell lines. nih.gov Furthermore, chloroalkyl 1H-benz[de]isoquinoline-1,3-diones (naphthalimides) have been identified as potential antineoplastic agents, with some derivatives showing significant cytotoxicity in numerous human tumor cell lines. researchgate.net The antiproliferative activity of these related compounds suggests that this compound warrants evaluation for its cytotoxic effects against a panel of cancer cell lines.

Table 1: Examples of Antiproliferative Activity of Substituted Isoquinoline Derivatives

| Compound Type | Cell Line(s) | Reported Activity (IC50) |

|---|---|---|

| 6,6'-dimethoxy biisoquinoline imidazolium | MCF7 (Breast Cancer) | 1.3 µM |

| 6,6'-dimethoxy biisoquinoline imidazolium | MDA-MB231 (Breast Cancer) | 3.9 µM |

This table presents data for structurally related compounds to infer the potential, yet unproven, activity of this compound.

Antimicrobial Activity Evaluations Against Relevant Pathogens

The isoquinoline scaffold is a known component of compounds with antimicrobial properties. nih.govresearchgate.net Synthetic isoquinoline derivatives have been developed and tested for their bactericidal and fungicidal activities. nih.gov For instance, a series of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and their derivatives, including some chlorinated compounds, exhibited high and broad-range bactericidal activity. nih.gov Specifically, chlorinated derivatives like chlorobenzoate and chlorophenylpropanoate esters and chlorophenethyl carbamate (B1207046) showed the greatest antifungal activity among the tested compounds. nih.gov Another study on alkynyl isoquinolines reported strong bactericidal activity against a range of Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA). mdpi.com These findings suggest that this compound could be a candidate for antimicrobial screening against a panel of pathogenic bacteria and fungi.

Table 2: Antimicrobial Potential of Functionalized Isoquinoline Derivatives

| Compound Class | Pathogen(s) | Key Findings |

|---|---|---|

| Chlorinated 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline esters and carbamates | Various Fungi | Greatest antifungal activity in the series |

This table is illustrative of the antimicrobial potential within the broader class of isoquinoline compounds and does not represent direct data for this compound.

Anti-inflammatory and Immunomodulatory Effects

Isoquinoline derivatives have been shown to possess anti-inflammatory properties. nih.gov One study on a novel isoquinoline derivative, CYY054c, demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. researchgate.net This inhibition led to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net In an animal model of endotoxemia, this compound was able to alleviate the inflammatory storm and improve cardiac function. researchgate.net Other research into spirooxindole-3,3'-pyrrolines incorporating an isoquinoline motif also revealed significant anti-inflammatory properties. rjeid.com These findings provide a rationale for investigating the potential anti-inflammatory and immunomodulatory effects of this compound, particularly its ability to modulate key inflammatory pathways and cytokine production.

Other Preclinical Activities (e.g., antioxidant, antimalarial, analgesic)

No specific studies on the antioxidant, antimalarial, or analgesic properties of this compound have been identified. While isoquinoline and morpholine (B109124) moieties are present in various biologically active molecules with such properties, direct evidence for this specific compound is lacking. nih.govresearchgate.net

In Vivo Efficacy Assessment in Preclinical Disease Models

No in vivo studies in relevant animal models for any disease indication have been reported for this compound.

There is no available information on the analysis of pharmacodynamic biomarkers following administration of this compound in preclinical models.

Elucidation of Molecular Mechanisms of Action

Specific cellular pathways or processes modulated by this compound have not been documented.

No studies investigating the direct interaction of this compound with macromolecules such as proteins or DNA have been published. The potential for isoquinoline derivatives to intercalate with DNA has been noted for other compounds in this class, but this has not been demonstrated for the specific title compound. nih.govnih.gov

Medicinal Chemistry Principles and Drug Design Strategies for Isoquinoline Morpholine Scaffolds

Scaffold Hopping and Bioisosteric Design for Improved Properties

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery aimed at identifying novel molecular architectures with improved potency, selectivity, and pharmacokinetic profiles, while retaining the desired biological activity. researchgate.netresearchgate.net These approaches are particularly relevant for optimizing the isoquinoline-morpholine scaffold.

The isoquinoline (B145761) core is a privileged structure in medicinal chemistry, and its modification can lead to significant improvements in a compound's properties. nih.gov Scaffold hopping can be employed to replace the isoquinoline ring system with other heterocyclic structures that mimic its spatial and electronic features. The goal is to discover novel chemotypes that may offer advantages in terms of synthetic accessibility, intellectual property, or biological activity.

Table 1: Potential Scaffold Hops for the Isoquinoline Core

| Original Scaffold | Potential Scaffold Hop | Rationale for Replacement |

| Isoquinoline | Quinoline (B57606) | Investigating the impact of nitrogen position on target binding and metabolism. |

| Isoquinoline | Naphthyridine | Introduction of an additional nitrogen atom to modulate basicity and solubility. |

| Isoquinoline | Thienopyridine | Exploration of different electronic properties and potential for new vector interactions. |

The morpholine (B109124) ring, while often contributing to favorable physicochemical properties such as aqueous solubility, can also be a site of metabolic liability. nih.govresearchgate.net Strategic replacement of the morpholine moiety with bioisosteres can address this issue and fine-tune the compound's pharmacokinetic and pharmacodynamic profile. enamine.net

Bioisosteric replacements for the morpholine ring can range from simple acyclic ethers and amines to more complex heterocyclic systems. The choice of bioisostere depends on the desired properties, such as lipophilicity, basicity, and metabolic stability. For example, replacing the morpholine oxygen with a sulfur atom to give a thiomorpholine (B91149) can alter the ring's conformation and polarity.

Table 2: Selected Bioisosteric Replacements for the Morpholine Moiety

| Original Moiety | Bioisosteric Replacement | Key Property Alteration |

| Morpholine | Piperidine | Increased basicity, potential for altered receptor interactions. |

| Morpholine | Thiomorpholine | Modified polarity and metabolic stability. |

| Morpholine | 1,4-Oxazepane | Altered ring size and conformation, potentially exploring a larger binding pocket. |

| Morpholine | N-methylpiperazine | Introduction of an additional basic center, which can impact solubility and off-target activity. |

Ligand Efficiency and Drug-Likeness Optimization Strategies

Ligand efficiency (LE) and drug-likeness are critical metrics in the optimization of lead compounds. nih.govnih.gov These parameters help guide the selection of candidates with a higher probability of success in clinical development.

The lipophilicity and polarity of a drug molecule are key determinants of its absorption, distribution, metabolism, and excretion (ADME) properties. The chlorine atom on the isoquinoline ring of 3-Chloro-1-(morpholinyl)-1-ylisoquinoline, for instance, significantly influences its lipophilicity. nih.govchemrxiv.org

Strategies to tune these properties for the isoquinoline-morpholine scaffold include:

Introduction or removal of polar functional groups: Adding hydroxyl or amide groups can increase polarity and aqueous solubility.

Modification of alkyl substituents: Varying the length and branching of alkyl chains can modulate lipophilicity.

Halogen substitution: The strategic placement of different halogen atoms can be used to fine-tune both electronic properties and lipophilicity.

Improving a compound's potency and selectivity is a primary goal of medicinal chemistry. For the isoquinoline-morpholine scaffold, this can be achieved through several strategies:

Structure-Activity Relationship (SAR) studies: Systematic modifications of the isoquinoline and morpholine rings, as well as the substituent at the 3-position, can identify key structural features required for potent and selective biological activity.

Introduction of chiral centers: The use of chiral morpholine analogs can lead to enantiomers with distinct potency and selectivity profiles. scilit.comresearchgate.net

Conformational constraint: Introducing rigid elements into the molecule, such as bridged morpholines, can lock the molecule into a bioactive conformation, thereby enhancing potency and selectivity. researchgate.net

Prodrug Design and Delivery System Considerations

For compounds with suboptimal pharmacokinetic properties, such as poor solubility or rapid metabolism, prodrug strategies can be employed. researchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form.

For the isoquinoline-morpholine scaffold, a potential prodrug approach could involve modification of the morpholine nitrogen. For instance, an N-alkoxy substituent could be introduced, which upon in vivo reduction, would release the active parent compound. This strategy has been explored for related quinoline-based drugs. rsc.org Such an approach could potentially improve the delivery of the active compound to its target site and enhance its therapeutic efficacy.

Future Research Directions and Translational Perspectives

Development of Next-Generation Synthetic Methodologies for Complex Isoquinoline (B145761) Derivatives

The synthesis of complex and functionally diverse isoquinoline derivatives is an ongoing challenge in organic chemistry. rsc.org Future research will likely focus on the development of more efficient, atom-economical, and environmentally friendly synthetic methods. nih.gov Modern transition-metal-catalyzed reactions, such as C-H activation and annulation, have emerged as powerful tools for the construction of substituted isoquinolines. ijpsjournal.comnih.gov These methods allow for the late-stage functionalization of the isoquinoline core, providing rapid access to a library of analogs for structure-activity relationship (SAR) studies. ijpsjournal.com

| Synthetic Strategy | Description | Key Advantages |

| Bischler–Napieralski & Pictet-Spengler reactions | Foundational methods for creating tetrahydroisoquinoline cores. ijpsjournal.com | Well-established and widely used in natural product synthesis. ijpsjournal.com |

| Transition-Metal-Catalyzed C–H Activation/Annulation | Utilizes transition metals like rhodium and palladium to form the isoquinoline ring system. ijpsjournal.comnih.gov | High atom economy, functional group tolerance, and allows for late-stage diversification. ijpsjournal.com |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reaction times. nih.gov | Rapid synthesis, often leading to higher yields and cleaner reactions. nih.gov |

| Photoredox Catalysis | Uses visible light to initiate chemical transformations for C-H functionalization. ijpsjournal.com | Mild reaction conditions and offers alternative reactivity pathways. ijpsjournal.com |

Future efforts in this area will likely involve the discovery of novel catalytic systems, the expansion of the substrate scope of existing methods, and the application of these methodologies to the synthesis of increasingly complex isoquinoline-based molecules.

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

Isoquinoline alkaloids are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netresearchgate.net Similarly, morpholine (B109124) derivatives have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net The specific biological targets and mechanisms of action for many of these compounds, however, remain to be fully elucidated.

Future research on 3-Chloro-1-(morpholinyl)-1-ylisoquinoline and related compounds should aim to identify their molecular targets and unravel their mechanisms of action. This can be achieved through a combination of experimental approaches, including:

Phenotypic screening: Testing the compound in various cell-based assays to identify its effects on cellular processes.

Target-based screening: Screening the compound against a panel of known biological targets, such as enzymes and receptors.

Chemoproteomics: Using chemical probes to identify the protein targets of the compound in a complex biological system.

Transcriptomics and proteomics: Analyzing changes in gene and protein expression in response to treatment with the compound to gain insights into its mechanism of action.

The discovery of novel biological targets for this class of compounds could open up new avenues for the development of therapies for a range of diseases.

Application of Advanced Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and design. nih.govspringernature.com These technologies can be applied at various stages of the drug development pipeline, from target identification to lead optimization. nih.govmdpi.com

In the context of this compound, AI and ML could be used to:

Virtually screen large compound libraries to identify other isoquinoline derivatives with a higher probability of being active against a specific target. nih.gov

Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogs based on their chemical structure. mdpi.com

Employ de novo drug design algorithms to generate novel isoquinoline-based molecules with desired properties. mdpi.com

Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize candidates for further development. springernature.com

The integration of AI and ML into the drug design process has the potential to significantly reduce the time and cost of developing new medicines. nih.gov

Exploration of Polypharmacology and Multi-Targeted Approaches

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov Traditional drug discovery has focused on a "one target, one drug" approach, which has often proven to be insufficient for treating these multifactorial diseases. nih.gov The concept of polypharmacology, where a single drug is designed to interact with multiple targets, has emerged as a promising strategy. nih.gov

Natural isoquinoline alkaloids are a rich source of multi-target agents. nih.gov Future research should explore the polypharmacological potential of synthetic isoquinoline derivatives like this compound. This could involve screening the compound against a broad panel of targets to identify any off-target activities that could be therapeutically beneficial. A multi-targeted approach could lead to the development of more effective therapies for complex diseases.

Integration of Structure-Based Drug Design with High-Throughput Screening Initiatives

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design potent and selective inhibitors. nih.gov This process often begins with the identification of initial "hits" from a high-throughput screening (HTS) campaign. researchoutreach.org

For a compound like this compound, a future research strategy could involve:

Identifying a relevant biological target through the methods described in section 8.2.

Solving the crystal structure of the target protein in complex with the compound or a close analog.

Using the structural information to guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Synthesizing these new compounds and testing them in biochemical and cell-based assays.

Integrating the experimental data with computational models to further refine the design process. biorxiv.org

The combination of SBDD and HTS can accelerate the hit-to-lead and lead optimization phases of drug discovery. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 3-Chloro-1-(morpholinyl)-1-ylisoquinoline, and how can purity be ensured?

Answer:

The synthesis typically involves nucleophilic substitution at the 1-position of 3-chloroisoquinoline with morpholine. Key steps include:

- Reaction Conditions: Use anhydrous solvents (e.g., DMF or THF) under inert atmosphere to minimize hydrolysis of the chloro intermediate .

- Catalysis: Add potassium carbonate or triethylamine to deprotonate morpholine and drive the reaction .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Advanced: How can stereochemical outcomes in derivatives of this compound be controlled during synthesis?

Answer:

Stereocontrol is critical for bioactive analogs. Strategies include:

- Chiral Catalysts: Use palladium-catalyzed asymmetric cross-coupling for introducing stereogenic centers .

- Dynamic Resolution: Employ enzymes (e.g., Candida pseudotropicalis) for kinetic resolution of racemic mixtures, as demonstrated in thienyl-propanol synthesis .

- Analytical Validation: Confirm enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or circular dichroism spectroscopy .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Storage: Store in amber vials at 2–8°C under nitrogen to prevent degradation.

- Spill Management: Absorb with vermiculite, dispose as hazardous waste (EPA/DOT guidelines) .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .

- QSAR Models: Train models on datasets of similar isoquinoline derivatives to correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data .

- Validation: Compare predicted vs. experimental IC₅₀ values using leave-one-out cross-validation (R² > 0.8 acceptable) .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Structural Confirmation: ¹H/¹³C NMR (DMSO-d₆, 400 MHz) for substituent assignment; FT-IR for functional groups (C-Cl stretch ~750 cm⁻¹) .

- Purity Assessment: HPLC-MS (ESI+) with a retention time comparison to standards .

- Elemental Analysis: CHNS combustion analysis to verify stoichiometry (deviation <0.4% acceptable) .

Advanced: How to resolve contradictions in reported reactivity of the chloro substituent in this compound?

Answer:

Discrepancies may arise from solvent polarity or trace moisture. Methodological approaches:

- Controlled Replication: Repeat reactions under strictly anhydrous conditions (Karl Fischer titration to confirm H₂O <50 ppm) .

- Kinetic Studies: Monitor reaction progress via in situ Raman spectroscopy to identify intermediates .

- Literature Cross-Validation: Compare data from peer-reviewed journals (avoid non-peer-reviewed sources like BenchChem) .

Basic: What are the stability profiles of this compound under varying pH?

Answer:

- Acidic Conditions (pH <3): Rapid hydrolysis of the morpholine ring; monitor via UV-Vis (λmax shift from 280 nm to 265 nm) .

- Neutral/Basic Conditions (pH 7–9): Stable for >72 hours at 25°C.

- Storage Recommendations: Buffer solutions (pH 7.4 PBS) for biological assays .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core Modifications: Synthesize analogs with varied substituents (e.g., piperazine instead of morpholine) and assess IC₅₀ against target enzymes .

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., morpholine oxygen) .

- In Vivo Correlation: Test top candidates in murine models (e.g., xenograft tumors) with pharmacokinetic profiling (plasma t½, bioavailability) .

Basic: How to mitigate byproduct formation during scale-up synthesis?

Answer:

- Process Optimization: Use flow chemistry to enhance heat/mass transfer and reduce dimerization byproducts .

- In-Line Monitoring: Implement PAT tools (e.g., ReactIR) to detect intermediates and adjust residence time .

- Work-Up Strategies: Liquid-liquid extraction (ethyl acetate/water) removes polar impurities before crystallization .

Advanced: What methodologies validate the compound’s mechanism of action in kinase inhibition?

Answer:

- Biochemical Assays: Use TR-FRET-based kinase assays (e.g., LanthaScreen) to measure ATP-competitive inhibition .

- Cellular Profiling: CRISPR-Cas9 knockout of target kinases in cell lines to confirm on-target effects .

- Crystallography: Co-crystallize with human kinase domains (e.g., EGFR) to resolve binding modes (PDB deposition recommended) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.